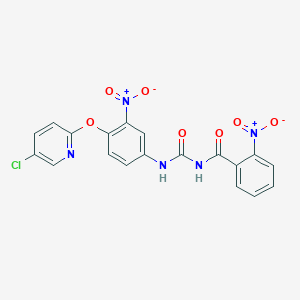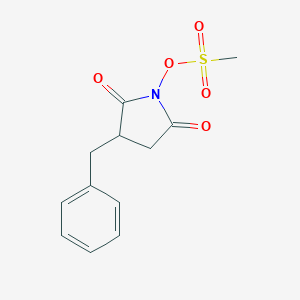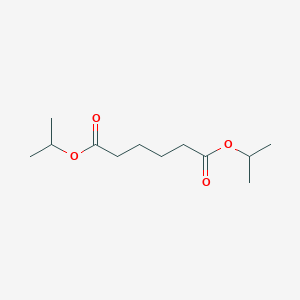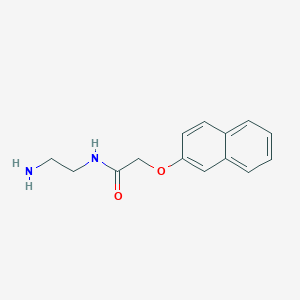
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine, also known as DETPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridine family and is synthesized through a multi-step process involving different chemical reactions. In
Mechanism Of Action
The mechanism of action of 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine involves the formation of stable chelates with heavy metals. The compound contains sulfur and nitrogen atoms that can form strong covalent bonds with heavy metal ions. These chelates are stable and prevent the heavy metal ions from reacting with other compounds in water, making it safe for consumption.
Biochemical And Physiological Effects
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has been found to have low toxicity and is not harmful to human health. It is rapidly excreted from the body, making it safe for use in water treatment. However, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine.
Advantages And Limitations For Lab Experiments
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a cost-effective chelating agent for heavy metals. However, one of the limitations of using 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine in lab experiments is its low solubility in water, which can affect its effectiveness in removing heavy metals.
Future Directions
There are several future directions for research on 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine. One of the most significant areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new chelating agents that are more effective than 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine in removing heavy metals from water. Additionally, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine and its potential applications in other fields such as medicine and agriculture.
Conclusion
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in water treatment and other fields. The synthesis method involves a multi-step process that includes several chemical reactions. The compound has been found to be an effective chelating agent for heavy metals in water, making it suitable for drinking and industrial purposes. However, further studies are required to determine the long-term effects of exposure to 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine and its potential applications in other fields.
Synthesis Methods
The synthesis of 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of pyridine with ethylene oxide to produce 2-hydroxyethylpyridine. This intermediate is then reacted with thionyl chloride to form 2-chloroethylpyridine. The next step involves the reaction of 2-chloroethylpyridine with diethylamine to produce 2-(diethylamino)ethylpyridine. Finally, the thiomethylation of 2-(diethylamino)ethylpyridine with formaldehyde and hydrogen sulfide produces 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine.
Scientific Research Applications
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of water treatment. 3-(((2-(Diethylamino)propyl)thio)methyl)pyridine has been found to be an effective chelating agent for heavy metals in water. It can effectively remove heavy metals such as lead, copper, and zinc from water, making it suitable for drinking and industrial purposes.
properties
CAS RN |
102206-57-5 |
|---|---|
Product Name |
3-(((2-(Diethylamino)propyl)thio)methyl)pyridine |
Molecular Formula |
C13H22N2S |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
N,N-diethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C13H22N2S/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
RZVVBSKNRTVPLD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)CSCC1=CN=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)CSCC1=CN=CC=C1 |
synonyms |
N,N-diethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
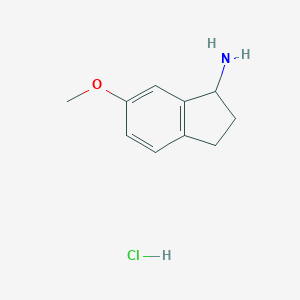

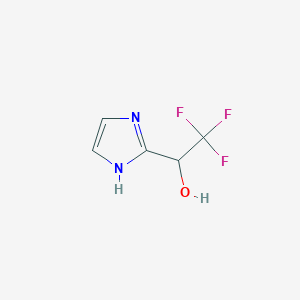

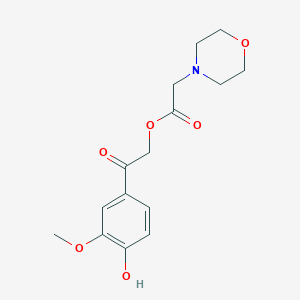
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)
